4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(2-methylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-5-2-3-6-17(15)19(24)16-13-18(22-14-16)20(25)21-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13-14,22H,4,7-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCAKEIJWBPUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is to start with pyrrole-2-carboxylic acid and then introduce the 2-methylbenzoyl group through a Friedel-Crafts acylation reaction. The morpholinylpropylamide moiety can be introduced through a subsequent amide coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the large volumes of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups attached to the pyrrole ring.
Substitution: : Substitution reactions can be employed to introduce different substituents on the pyrrole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like thionyl chloride (SOCl2) for acylation and coupling reagents like carbodiimides (e.g., DCC) for amide formation are commonly employed.
Major Products Formed
Oxidation: : Pyrrole-2-carboxylic acid derivatives.
Reduction: : Reduced forms of the compound with modified functional groups.
Substitution: : Substituted pyrrole and benzoyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
Acyl Group Variations: The 2-methylbenzoyl group in the target compound provides moderate lipophilicity compared to the cyclopropylcarbonyl (less lipophilic) and cyclohexylcarbonyl (more lipophilic) analogs. This influences membrane permeability and target binding .
Amine Side Chain: The morpholinopropyl group (target compound, ) offers superior solubility compared to dimethylaminopropyl () due to morpholine’s oxygen atom, which facilitates hydrogen bonding.
Research Implications and Limitations
Biological Activity
The compound 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
These properties suggest that the compound may have suitable characteristics for bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial proliferation .
Anti-inflammatory Effects
Pyrrole derivatives are also noted for their anti-inflammatory activities. In vitro studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential mechanism whereby this compound could exert similar effects, potentially through modulation of immune responses .
Case Studies
- Study on Pyrrole Derivatives : A study focused on various pyrrole derivatives showed that certain modifications significantly enhanced anti-inflammatory activity and reduced toxicity in PBMCs. For example, compounds with specific substitutions at the 2 and 5 positions of the pyrrole ring exhibited up to 85% inhibition of PBMC proliferation at high concentrations .
- Comparative Analysis : In a comparative analysis involving multiple pyrrole-based compounds, it was found that those with morpholine substituents demonstrated increased efficacy against inflammatory markers compared to their counterparts without such groups .
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cytokine Production : Similar compounds have been shown to downregulate the expression of pro-inflammatory cytokines.
- Antibacterial Activity : The structural features allow for interaction with bacterial cell walls or metabolic pathways, leading to growth inhibition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide?
- Answer : The compound is typically synthesized via amide bond formation between activated 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid derivatives and 3-(morpholin-4-yl)propan-1-amine. Key steps include:
- Activation of carboxylic acid : Use of coupling agents like HATU or EDCI with HOBt to generate reactive intermediates .
- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the product .
- Validation : Confirmation via H NMR (e.g., characteristic peaks for morpholine protons at δ 3.5–3.7 ppm) and LCMS (M+1 ion matching theoretical molecular weight) .
Q. How can researchers confirm the structural integrity of this compound?
- Answer :
- X-ray crystallography : Resolve molecular conformation and hydrogen bonding patterns (e.g., weak C–H⋯O interactions stabilizing crystal packing) .
- Spectroscopic techniques : H/C NMR to verify substituent positions and absence of tautomeric forms in pyrrole rings .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula and detect impurities .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Orthogonal assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays .
- Structural analogs : Compare activity of derivatives (e.g., morpholine ring modifications) to isolate pharmacophoric features .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzamide-containing pyrrole derivatives) to identify trends .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Answer :
- Salt formation : Use hydrochloride salts to enhance aqueous solubility, as demonstrated for related pyrrole carboxamides .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Formulation : Employ nanoemulsions or cyclodextrin complexes to stabilize the compound in physiological conditions .
Q. What analytical methods are critical for detecting and quantifying impurities in synthesized batches?
- Answer :
- HPLC-DAD/UV : Use reverse-phase columns (C18) with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities .
- LC-MS/MS : Identify trace impurities (e.g., dealkylated byproducts) via fragmentation patterns .
- Reference standards : Compare retention times and spectral data with certified impurities (e.g., morpholine ring-opened analogs) .
Experimental Design Considerations
Q. How should researchers design SAR (Structure-Activity Relationship) studies for this compound?
- Answer :
- Core modifications : Systematically vary substituents on the pyrrole ring (e.g., methyl vs. trifluoromethyl groups) to assess electronic effects .
- Linker optimization : Test alkyl chain lengths between morpholine and pyrrole moieties to balance potency and metabolic stability .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
Q. What in vitro models are suitable for evaluating its kinase inhibition potential?
- Answer :
- Enzyme assays : Use recombinant kinases (e.g., EGFR, BRAF) with ADP-Glo™ kits to measure IC values .
- Cell proliferation assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) with ATP-based viability readouts .
- Selectivity profiling : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Data Interpretation Guidelines
Q. How to resolve discrepancies between computational predictions and experimental results?
- Answer :
- Force field adjustments : Optimize parameters for morpholine-pyrrole torsional angles in molecular dynamics simulations .
- Solvent effects : Include explicit solvent models (e.g., water, DMSO) in DFT calculations to improve agreement with NMR data .
- Experimental replicates : Perform triplicate measurements to reduce variability in bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
